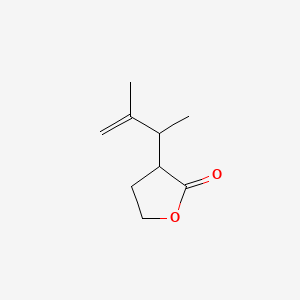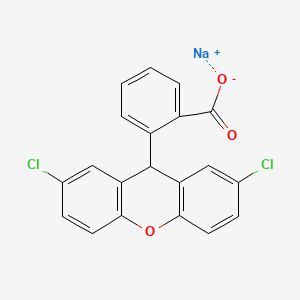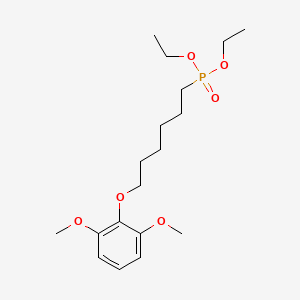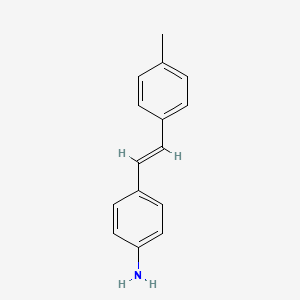
Thiazole, 4-ethyl-2-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-ethyl-5-n-propylthiazole is an organic compound with the molecular formula C9H15NS It belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4-ethyl-5-n-propylthiazole can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of sulfur with alkenes. Another method includes the reaction of pyrrole with sodium persulfate and tertiary alcohols .
Industrial Production Methods
In industrial settings, the synthesis of 2-Methyl-4-ethyl-5-n-propylthiazole often involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-ethyl-5-n-propylthiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-ethyl-5-n-propylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-ethyl-5-n-propylthiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-2-methyl-5-propylthiazole
- 2-Methyl-4-ethylthiazole
- 5-Propyl-2-methylthiazole
Uniqueness
2-Methyl-4-ethyl-5-n-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
41981-75-3 |
|---|---|
Fórmula molecular |
C9H15NS |
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-4-6-9-8(5-2)10-7(3)11-9/h4-6H2,1-3H3 |
Clave InChI |
JDGOETBULMDHIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(S1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


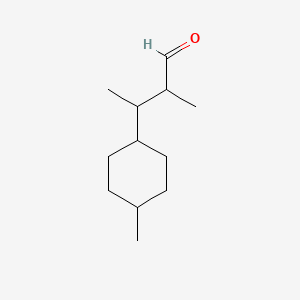

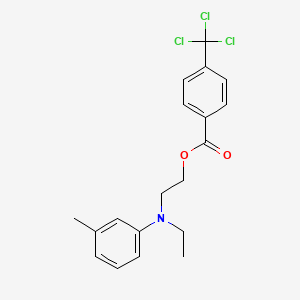


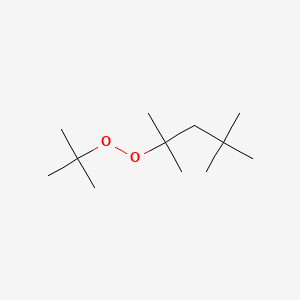
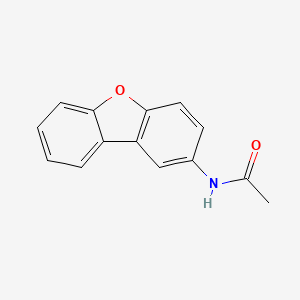
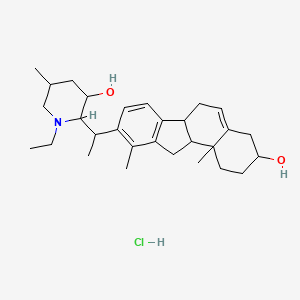

![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
